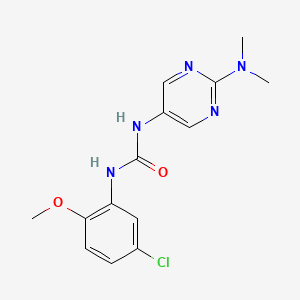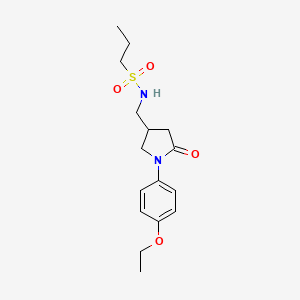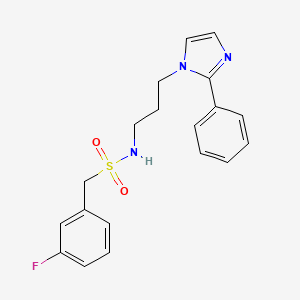![molecular formula C13H16F3NO2 B2931462 [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1241910-99-5](/img/structure/B2931462.png)
[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Efficient Transfer Hydrogenation Reactions
Research demonstrates the synthesis of quinazoline-based ruthenium complexes, starting from commercially available precursors, leading to efficient catalysts for transfer hydrogenation reactions. Such compounds, including those structurally related to [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, exhibit high conversions and TOF values in the hydrogenation of acetophenone derivatives, highlighting their potential in catalysis and synthetic organic chemistry (Şemistan Karabuğa et al., 2015).
Photocytotoxic Iron(III) Complexes for Cellular Imaging
Iron(III) complexes synthesized from phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands have been explored for their photocytotoxic properties under red light. These complexes show significant potential in cellular imaging and cancer therapy due to their ability to generate reactive oxygen species and induce apoptosis in various cell lines, offering insights into the design of new phototherapeutic agents (Uttara Basu et al., 2014).
Catalytic Applications of Palladacycles
Palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine and its derivatives have shown good activity and selectivity in catalytic applications, maintaining the Pd(II) state. This research area contributes to the development of more efficient catalysts for various chemical reactions, underscoring the versatility of compounds related to [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine in catalysis (Gavin W. Roffe et al., 2016).
Antimicrobial Quinoline Derivatives
Derivatives starting from 4-methoxyaniline, through multi-step reactions leading to [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, have shown moderate to very good antibacterial and antifungal activities. This research underscores the potential of structurally similar compounds in developing new antimicrobial agents, addressing the growing need for novel therapeutics against resistant pathogens (K D Thomas et al., 2010).
Anticancer Activity of Schiff Base Metal Complexes
New palladium and platinum complexes based on Schiff base ligands derived from phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been investigated for their anticancer activity. These complexes exhibit selective toxicity towards various cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs (S. Mbugua et al., 2020).
Eigenschaften
IUPAC Name |
[4-(oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(8-17)1-2-12(11)19-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZYLWJIWNLNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)

![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)
![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)


![6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2931392.png)

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2931399.png)
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2931401.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2931402.png)
![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2931403.png)